

Application Notes and Protocols: Generating Adrenomedullin Knockout Mouse Models

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Compound of Interest

Compound Name: Adrenomedullin

Cat. No.: B612762

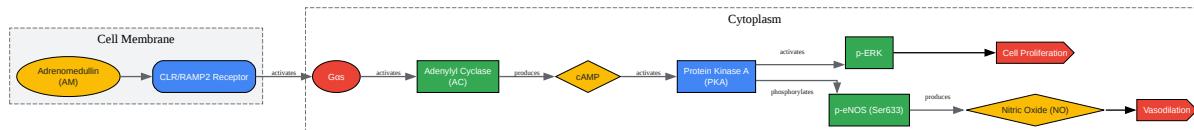
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This document provides detailed application notes and protocols for the generation and analysis of **adrenomedullin** (Adm) knockout mouse models. **Adrenomedullin** is a potent vasodilatory peptide with a crucial role in angiogenesis, cardiovascular homeostasis, and lymphatic development.^{[1][2][3]} Due to the embryonic lethality of global **adrenomedullin** knockout, conditional knockout strategies are essential for studying its function in specific tissues and at different developmental stages.^{[1][4][5]}

Adrenomedullin Signaling Pathway

Adrenomedullin exerts its biological effects by binding to a G-protein coupled receptor complex.^{[6][7]} This complex consists of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a receptor activity-modifying protein (RAMP).^{[1][2][3]} The specificity for **adrenomedullin** is conferred primarily by RAMP2 or RAMP3.^{[3][6][7]} The binding of **adrenomedullin** to the CLR/RAMP2 complex activates Gs-protein signaling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the activation of adenylyl cyclase.^{[6][7][8]} Subsequently, cAMP activates Protein Kinase A (PKA), which can lead to various cellular responses, including the phosphorylation of endothelial nitric oxide synthase (eNOS) to promote vasodilation and the activation of ERK signaling, which is involved in cell proliferation.^{[5][6][8]}

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Caption: Adrenomedullin signaling pathway. (Max Width: 760px)

Adrenomedullin Knockout Mouse Models

Global Knockout Models

The genetic ablation of key components of the **adrenomedullin** signaling pathway, including Adm, Calcr1 (the gene for CLR), and Ramp2, results in embryonic lethality at mid-gestation.[1][3][5][9] These knockout mice exhibit a conserved phenotype characterized by severe interstitial edema (hydrops fetalis) and cardiovascular defects.[1][5][9] This lethality underscores the critical role of **adrenomedullin** signaling in embryonic development, particularly in the formation and integrity of the vascular and lymphatic systems.[1][5]

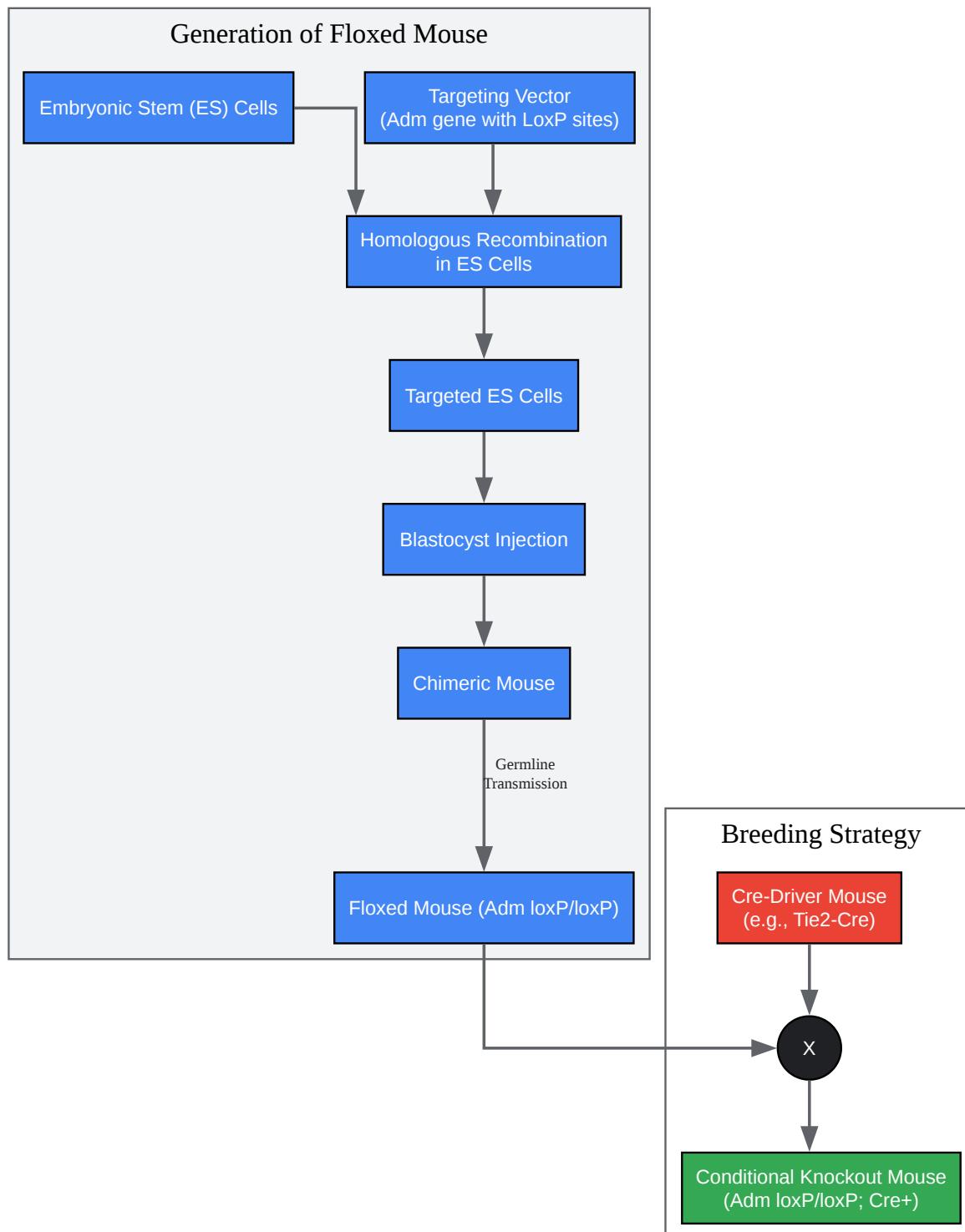
Table 1: Phenotypes of Global **Adrenomedullin** Signaling Knockout Mice

Gene Knockout	Phenotype	Gestational Stage of Lethality	References
Adm-/-	Embryonic lethal, severe edema, smaller hearts, thinner aorta and carotid artery walls, increased vascular permeability, hypoplastic jugular lymph sac.	E13.5 - E14.5	[1] [5]
Calcrl-/-	Embryonic lethal, generalized interstitial edema, cardiovascular defects, abnormal jugular lymphatic vessels due to reduced lymphatic endothelial cell proliferation.	E12.5 - E13.5	[1] [5] [10]
Ramp2-/-	Embryonic lethal, severe edema, cardiovascular defects, decreased expression of vascular junctional proteins.	E14.5 - E15.5	[1] [5] [9]

Conditional Knockout (cKO) Models

To circumvent embryonic lethality, the Cre-LoxP system is employed to generate tissue-specific or inducible knockout models.[\[4\]](#)[\[11\]](#)[\[12\]](#) This powerful tool allows for the deletion of the Adm gene in a spatially and temporally controlled manner, enabling the study of its function in specific cell types and in adult physiology.[\[11\]](#)[\[12\]](#)[\[13\]](#) The strategy involves creating a "floxed" allele of the Adm gene, where critical exons are flanked by LoxP sites.[\[5\]](#)[\[12\]](#) These mice are then bred with a Cre-driver line that expresses Cre recombinase under the control of a tissue-

specific promoter (e.g., Tie2-Cre for endothelial cells, Talpha-1 tubulin-Cre for the central nervous system).[4][5][9]



[Click to download full resolution via product page](#)**Caption:** Workflow for generating conditional knockout mice. (Max Width: 760px)Table 2: Phenotypes of Conditional **Adrenomedullin** Signaling Knockout Mice

cKO Model (Cre Driver)	Target Tissue/Cell	Phenotype	References
Endothelial (Tie2-Cre)	Endothelial Cells	Recapitulates global knockout phenotype (embryonic lethal with edema), defective angiogenesis, enhanced vascular permeability, reduced tumor metastasis.	[5][9][14]
Brain (Talpha-1 tubulin-Cre)	Central Nervous System	Viable, impaired motor coordination, hyperactivity, anxiety, lower survival under hypobaric hypoxia.	[4][15]
Oocyte (Zp3-Cre)	Oocytes	Fertile, no obvious effects on fecundity, enhanced ovarian follicle growth after superovulation.	[16]
Heterozygous (Adm+/-)	Global	Viable, increased cardiac hypertrophy and fibrosis under stress, reduced blood flow and capillary development after ischemia.	[1][2]

Experimental Protocols

Protocol: Generation of a Floxed (AdmloxP/loxP) Mouse Line

This protocol outlines the key steps for creating a mouse line with LoxP sites flanking a critical exon of the Adm gene using embryonic stem (ES) cell technology.

1. Design of the Targeting Vector:

- Obtain a genomic clone containing the mouse Adm gene from a BAC library. The Adm gene in mice is located on chromosome 7.[\[15\]](#)
- Design a targeting vector to insert LoxP sites flanking a critical exon (e.g., exon 2, which contains the start codon).
- The vector should contain:
 - A 5' homology arm (~5-7 kb) upstream of the target exon.
 - A LoxP site upstream of the target exon.
 - The target exon(s).
 - A second LoxP site downstream of the target exon.
 - A positive selection cassette (e.g., neomycin resistance, neo) flanked by FRT sites for later removal. This cassette is typically placed within an intron.
 - A 3' homology arm (~2-3 kb) downstream of the second LoxP site.
 - A negative selection cassette (e.g., diphtheria toxin A, DTA) outside the homology arms to select against non-homologous recombination events.

2. ES Cell Culture and Electroporation:

- Culture mouse ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

- Linearize the targeting vector and electroporate it into the ES cells.
- Plate the electroporated cells onto feeder layers and begin positive selection with G418 (for neomycin resistance).

3. Screening for Correctly Targeted ES Cell Clones:

- After 7-10 days of selection, pick resistant ES cell colonies.
- Expand each clone and harvest genomic DNA.
- Screen for homologous recombination events using Southern blotting and/or PCR.
 - Southern Blot: Use external probes (outside the targeting vector's homology arms) to detect the size difference between the wild-type and targeted alleles after restriction enzyme digestion.[5][10]
 - PCR: Design primers specific to the targeted allele (e.g., one primer in the neo cassette and one primer in the genomic region outside the homology arm).[5][10]

4. Generation of Chimeric Mice:

- Inject the correctly targeted ES cells into blastocysts (e.g., from C57BL/6J mice).
- Transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.
- Pups born with coat color chimerism (indicating contribution from both the ES cells and the host blastocyst) are potential founders.

5. Germline Transmission and Colony Establishment:

- Breed male chimeric mice with wild-type females (e.g., C57BL/6J).
- Genotype the offspring for the presence of the targeted (floxed) allele.
- Mice that have inherited the floxed allele have achieved germline transmission.

- Interbreed heterozygous mice (AdmloxP⁺) to generate homozygous floxed mice (AdmloxP/loxP).
- (Optional) Breed with a Flp-deleter mouse line to remove the FRT-flanked selection cassette to avoid potential interference with gene expression.

Protocol: Genotyping of Adrenomedullin Knockout Mice by PCR

This protocol describes a 3-primer PCR assay to distinguish between wild-type (+), floxed (loxP), and knockout (-) alleles.

1. DNA Extraction:

- Obtain a small tissue sample (e.g., ear punch or tail snip) from each mouse.
- Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion and isopropanol precipitation method.

2. Primer Design:

- Design three primers:
 - Forward Primer (P1): Located in the intron upstream of the 5' LoxP site.
 - Reverse Primer 1 (P2): Located in the target exon that is flanked by LoxP sites.
 - Reverse Primer 2 (P3): Located in the intron downstream of the 3' LoxP site.

3. PCR Reaction:

- Set up a PCR reaction for each DNA sample with all three primers.
- Reaction Mix (25 µL total volume):
 - Genomic DNA: ~50-100 ng
 - Forward Primer (P1): 10 µM

- Reverse Primer 1 (P2): 10 µM
- Reverse Primer 2 (P3): 10 µM
- dNTP Mix: 10 mM
- Taq DNA Polymerase and Buffer: As per manufacturer's instructions
- Nuclease-free water
- PCR Cycling Conditions (Example):
 - Initial Denaturation: 94°C for 3 min
 - 35 Cycles:
 - Denaturation: 94°C for 30 sec
 - Annealing: 58-62°C for 30 sec (optimize as needed)
 - Extension: 72°C for 45 sec
 - Final Extension: 72°C for 5 min

4. Gel Electrophoresis and Interpretation:

- Run the PCR products on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
- Include a DNA ladder for size reference.
- Expected Banding Patterns:
 - Wild-Type (+/+): One band from P1 and P2. The size will be relatively small (e.g., ~300 bp).
 - Heterozygous Floxed (loxP/+): Two bands. One wild-type band (P1+P2) and one larger floxed band (P1+P2, slightly larger due to the LoxP site, e.g., ~350 bp).

- Homozygous Floxed (loxP/loxP): One band corresponding to the floxed allele (e.g., ~350 bp).
- Heterozygous Knockout (Cre-mediated deletion) (-/+): Two bands. The wild-type band (P1+P2) and a knockout band from P1 and P3 (e.g., ~500 bp, as the exon between P2 and P3 is deleted).
- Homozygous Knockout (-/-): One band corresponding to the knockout allele (P1+P3, e.g., ~500 bp).

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